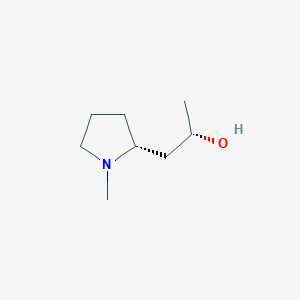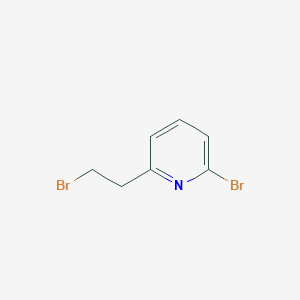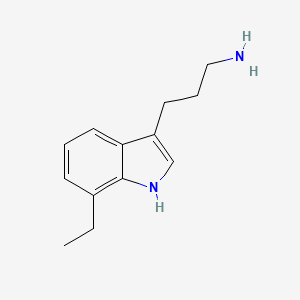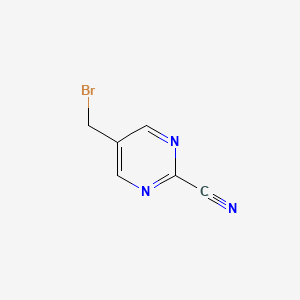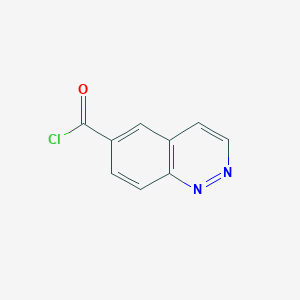
Cinnoline-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnoline-6-carbonyl chloride is a derivative of cinnoline, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-6-carbonyl chloride typically involves the chlorination of cinnoline-6-carboxylic acid. One common method is to react cinnoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions: Cinnoline-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to cinnoline-6-carboxaldehyde or cinnoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Although less common, oxidation reactions can convert this compound to higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols and Aldehydes: Resulting from reduction reactions.
科学研究应用
Cinnoline-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of cinnoline-6-carbonyl chloride largely depends on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
相似化合物的比较
Cinnoline-6-carbonyl chloride can be compared with other similar compounds such as:
Quinoline-6-carbonyl chloride: Similar in structure but with a nitrogen atom at position 1 instead of 2.
Isoquinoline-6-carbonyl chloride: Another isomer with the nitrogen atom at position 2 but in a different ring system.
Phthalazine-6-carbonyl chloride: An isomeric compound with nitrogen atoms at positions 1 and 4.
属性
CAS 编号 |
519141-64-1 |
|---|---|
分子式 |
C9H5ClN2O |
分子量 |
192.60 g/mol |
IUPAC 名称 |
cinnoline-6-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H |
InChI 键 |
SYIGJEDJKCLREG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=N2)C=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


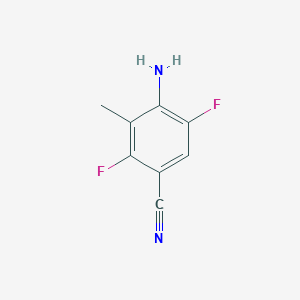

![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
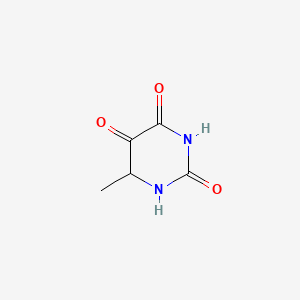
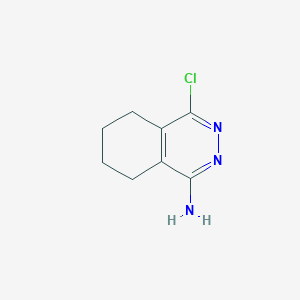
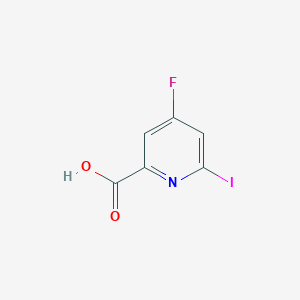
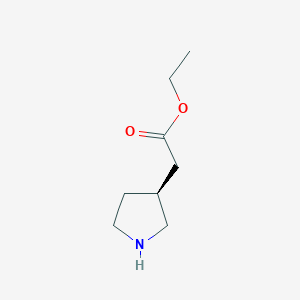
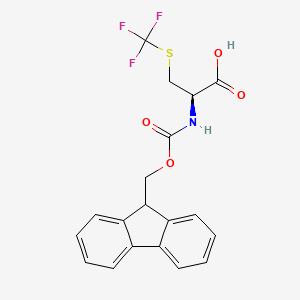
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
